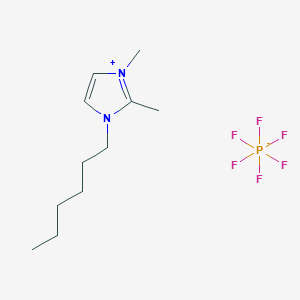
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Descripción general
Descripción
®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol is a chiral organic compound that belongs to the class of biaryl compounds. It is characterized by the presence of two bromine atoms and two naphthol units connected through a single bond. This compound is of significant interest in various fields of chemistry due to its unique structural and stereochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol typically involves the bromination of 1,1’-bi-2-naphthol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding biaryl naphthol.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium amide (NaNH₂) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized biaryl compounds.
Aplicaciones Científicas De Investigación
®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry: It is utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism by which ®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol exerts its effects involves interactions with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The compound’s bromine atoms and naphthol units play a crucial role in its reactivity and binding affinity to various substrates.
Comparación Con Compuestos Similares
Similar Compounds
6,6’-Dibromo-1,1’-bi-2-naphthol: The racemic form of the compound.
6,6’-Dichloro-1,1’-bi-2-naphthol: A similar compound with chlorine atoms instead of bromine.
1,1’-Bi-2-naphthol: The parent compound without halogen substitution.
Uniqueness
®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol is unique due to its chiral nature and the presence of bromine atoms, which enhance its reactivity and potential applications in asymmetric synthesis. The compound’s stereochemistry and functional groups make it a valuable tool in various chemical and biological studies.
Propiedades
IUPAC Name |
6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORIFUHRGQKYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927367 | |
| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13185-00-7, 80655-81-8, 65283-60-5 | |
| Record name | 13185-00-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformation of 6,6'-Dibromo-1,1'-bi-2-naphthol influence its chiroptical properties?
A1: The specific arrangement of the hydroxyl groups in 6,6'-Dibromo-1,1'-bi-2-naphthol significantly impacts its Vibrational Circular Dichroism (VCD) spectra. Research has shown that VCD exhibits greater sensitivity to these conformational changes compared to Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). While ECD and ORD demonstrate limited sensitivity, VCD spectral patterns in the 1600-900 cm(-1) region vary considerably between different conformations, making it a valuable tool for conformational analysis. []
Q2: What is the significance of 6,6'-Dibromo-1,1'-bi-2-naphthol in asymmetric synthesis?
A2: 6,6'-Dibromo-1,1'-bi-2-naphthol serves as a crucial chiral ligand in various asymmetric catalytic reactions. For instance, it facilitates the synthesis of optically active β-amino acid derivatives via enantioselective Mannich-type reactions. This is achieved by forming a chiral zirconium catalyst when combined with zirconium(IV) tert-butoxide and N-methylimidazole. This catalyst enables the efficient reaction between aldimines (particularly those with N-substituted hydroxyphenyl groups) and silyl enol ethers, leading to high yields and enantioselectivities. []
Q3: Can 6,6'-Dibromo-1,1'-bi-2-naphthol be incorporated into polymeric structures for catalytic applications?
A3: Yes, derivatives of 6,6'-Dibromo-1,1'-bi-2-naphthol, with protected hydroxyl groups, can be polymerized using nickel catalysts. Subsequent hydrolysis of these polymers yields optically active poly(1,1‘-bi-2-naphthol)s [poly(BINOL)s]. These polymers are soluble in basic solutions and can form polymeric Lewis acid complexes upon reaction with compounds like diethylaluminum chloride or titanium tetraisopropoxide. These complexes function as a new class of catalysts with highly organized catalytic centers within a sterically regular and optically active polymer chain. []
Q4: How effective is 6,6'-Dibromo-1,1'-bi-2-naphthol as a building block for supramolecular structures?
A4: 6,6'-Dibromo-1,1'-bi-2-naphthol serves as a precursor for synthesizing rigid angular bridging ligands, such as 7-oxa-dibenzofluorene-3,11-dicarboxylic acid (H(2)L). This ligand is instrumental in assembling nanoscopic structures like molecular rectangles and 1-D coordination polymers. These structures often possess open channels accommodating guest molecules like DMF and water. []
Q5: Has 6,6'-Dibromo-1,1'-bi-2-naphthol been used in developing novel catalytic systems for enantioselective reactions?
A5: Yes, a multicomponent titanium-based catalyst incorporating 6,6'-Dibromo-1,1'-bi-2-naphthol has proven effective for the enantioselective cyanation of aldehydes. This catalyst, prepared by combining tetraisopropyl titanate, (S)-6,6'-dibromo-1,1'-bi-2-naphthol, cinchonine, and (1R,2S)-(-)-N-methylephedrine, enables the synthesis of cyanohydrins ethyl carbonates with high enantioselectivities (up to 94% ee). []
Q6: Can 6,6'-Dibromo-1,1'-bi-2-naphthol participate in molecular recognition events leading to unique crystal structures?
A6: Indeed, 6,6'-Dibromo-1,1'-bi-2-naphthol exhibits molecular recognition capabilities in solid-state crystallization. When combined with benzoquinone and a third component like naphthalene, it forms colored chiral adduct crystals. Interestingly, the choice of the third component significantly influences the adduct's color, showcasing the role of molecular recognition in crystal packing and the resulting optical properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





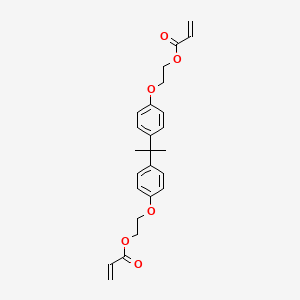
![(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3428094.png)
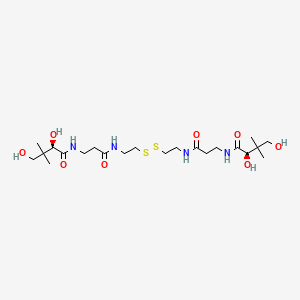
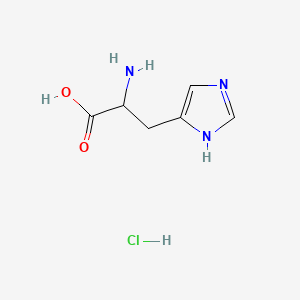

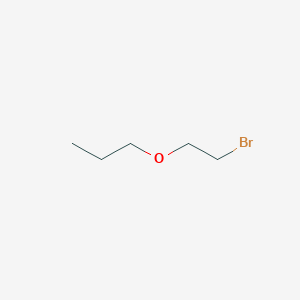
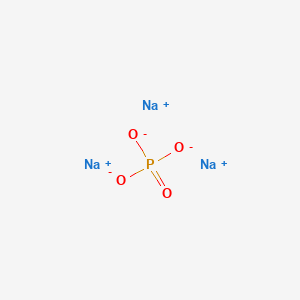
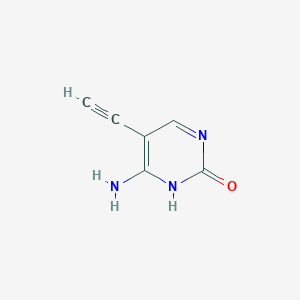

![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3428158.png)
